Nickel acrylate

Description

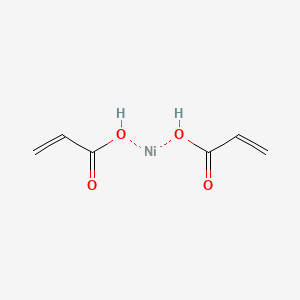

Structure

3D Structure of Parent

Properties

CAS No. |

60700-37-0 |

|---|---|

Molecular Formula |

C6H8NiO4 |

Molecular Weight |

202.82 g/mol |

IUPAC Name |

nickel;prop-2-enoic acid |

InChI |

InChI=1S/2C3H4O2.Ni/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |

InChI Key |

WEWXORCGRGFOEJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)O.C=CC(=O)O.[Ni] |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Nickel Acrylate

Direct Synthesis Routes from Nickel Precursors and Acrylic Acid Derivatives

Direct synthesis routes are foundational methods for producing nickel acrylate (B77674), typically involving the reaction of a nickel source with acrylic acid or its derivatives. One straightforward approach involves the aqueous reaction of a nickel salt, such as nickel(II) chloride (NiCl₂), with acrylic acid. In a method reported for creating a nickel acrylate-based copolymer, NiCl₂ crystal hydrate (B1144303) is added to an aqueous solution of acrylic acid that has been neutralized with an alkali. pnrjournal.com The subsequent addition of an initiator, like potassium persulfate, and another monomer, such as methyl methacrylate (B99206), at elevated temperatures (60-70°C) leads to the formation of the copolymer. pnrjournal.com

A more complex and heavily researched direct route involves the nickel-mediated coupling of carbon dioxide (CO₂) and ethylene (B1197577). researchgate.net This process is of high interest as it utilizes readily available and inexpensive feedstocks. The key step in this pathway is the oxidative coupling of CO₂ and ethylene at a Nickel(0) complex to form a five-membered metallacycle known as a nickelalactone. researchgate.netresearchgate.net This intermediate is a direct precursor containing the core structure of this compound. The liberation of the acrylate product from this stable nickelalactone intermediate is a critical challenge and often requires cleavage agents. researchgate.net

Solvent-mediated techniques are crucial for controlling the formation, purity, and crystal structure of the final product. The choice of solvent can influence reaction kinetics, solubility of reactants and products, and the ultimate morphology of the isolated material. mdpi.com In the synthesis of this compound copolymers, for instance, water is used as the solvent in which the polymerization and precipitation of the product occur. pnrjournal.com

While specific studies on the crystallization of simple this compound are limited, principles from related nickel salt crystallizations are applicable. Antisolvent crystallization, a technique where a miscible solvent in which the product is insoluble (the antisolvent) is added to a solution, is effective for precipitating nickel salts like nickel sulfate. rsc.org This method allows for control over supersaturation, which in turn affects crystal size and purity. researchgate.net By carefully selecting solvent-antisolvent systems and controlling parameters such as the rate of addition, it is possible to tune the physical properties of the precipitated this compound. The presence of organic co-solvents in aqueous solutions can also significantly enhance the effect of additives, disrupt the hydration layer around the nickel ion and on crystal surfaces, and facilitate more controlled crystal growth. mdpi.com

Solid-state synthesis offers an alternative to traditional solvent-based methods, often reducing or eliminating the need for solvents and simplifying product work-up. These techniques typically involve the direct reaction of solid precursors through the application of energy, such as heat or mechanical force.

One relevant solid-state approach is thermal decomposition. In this method, a carefully designed precursor complex containing nickel and ligands is heated in a controlled atmosphere. The heat provides the energy needed to break bonds and rearrange the atoms, leading to the formation of the desired product. For example, nickel(II) complexes have been subjected to solid-state thermal decomposition at specific temperatures (e.g., 400°C) to yield pure nickel oxide nanoparticles, demonstrating that solid-state transformations of nickel complexes are a viable synthetic route. acs.org A similar strategy could be envisioned for this compound, starting from a complex containing both nickel and a precursor to the acrylate ligand.

Another powerful solid-state technique is mechanochemistry, which uses mechanical energy, typically from ball milling, to induce chemical reactions. This solvent-free method has been successfully used for polymer synthesis, including the polymerization of crystalline salts of acrylic acid. The application of mechanochemistry to the synthesis of this compound could involve milling a nickel salt (e.g., nickel carbonate or nickel acetate) directly with solid acrylic acid, potentially providing a direct and environmentally friendly pathway to the compound.

Ligand Exchange and Transmetalation Strategies for this compound Synthesis

The properties and reactivity of this compound complexes are highly dependent on the other ligands coordinated to the nickel center. Therefore, strategies that allow for the precise installation of these ligands are critical. Ligand exchange and transmetalation are key methods for synthesizing specific nickel complexes that can serve as precursors or catalysts for acrylate production.

Transmetalation involves the transfer of a ligand from one metal to another. This strategy is particularly useful for preparing complexes that are difficult to synthesize directly. For example, catalytically active Nickel(II) dichloride complexes bearing pyridine-chelated N-heterocyclic carbene ligands have been synthesized via a transmetalation protocol starting from the corresponding silver(I) complexes. researchgate.net This method provides a clean and efficient route to well-defined nickel precursors for subsequent use in acrylate synthesis. researchgate.net

Ligand exchange, where one ligand on a metal center is replaced by another, is fundamental for tuning the electronic and steric properties of a nickel catalyst. The choice of ligand can have a dramatic impact on the outcome of catalytic reactions. In the context of producing methyl acrylate from nickelalactone intermediates, the yield is highly sensitive to the ancillary ligands on the nickel center. researchgate.net

A common and direct method for synthesizing this compound involves the reaction of a simple nickel(II) salt with a source of the acrylate anion. The acrylate anion is typically generated in situ by deprotonating acrylic acid with a base.

This approach is exemplified by the synthesis of nickel-containing copolymers, where nickel(II) chloride is reacted with acrylic acid in a solution containing an alkali. pnrjournal.com Similarly, studies on the interaction between metal salts and acrylic acid-based polymers have shown that nickel carbonate can react with poly(acrylic acid) in an aqueous solution to form a hydrated nickel polyacrylate material. In these cases, the nickel salt provides the Ni²⁺ cation, while the neutralized acrylic acid provides the acrylate anion, leading to the formation of the nickel-carboxylate bond.

The following table summarizes representative reactions using this strategy.

| Nickel Salt | Acrylate Source | Base/Solvent | Product Type |

|---|---|---|---|

| Nickel(II) Chloride (NiCl₂) | Acrylic Acid | Alkali / Water | This compound Copolymer |

| Nickel Carbonate (NiCO₃) | Poly(acrylic acid) | Water | Nickel Polyacrylate |

Achieving the correct stoichiometry is essential for the synthesis of well-defined this compound complexes and materials. The molar ratio of the nickel precursor to the acrylate ligand determines the structure and properties of the resulting compound. Research on polymer complexes has shown that nickel(II) bromide reacts with acrylate-type monomers, such as 8-quinolyl acrylate, to form polychelates with a specific 1:2 metal-to-ligand stoichiometry.

In the synthesis of molecular catalysts, precise stoichiometric control is even more critical. The preparation of a dinickel complex used for ethylene/acrylate copolymerization, for instance, requires reacting the nickel precursor with the proligand in a strict 2:1 ratio to ensure the formation of the desired bimetallic structure. The initial formation of the nickelalactone intermediate in the CO₂/ethylene coupling route is also a stoichiometric reaction between one equivalent of a Ni(0) complex, ethylene, and CO₂. researchgate.net Deviations from the intended stoichiometry can lead to the formation of undesired byproducts or catalytically inactive species, underscoring the importance of careful control over reactant quantities.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to reduce waste and utilize sustainable resources, are increasingly influencing the design of synthetic routes for this compound. A primary focus in this area is the use of carbon dioxide, a greenhouse gas, as a C1 feedstock. researchgate.net

The nickel-catalyzed synthesis of acrylates from CO₂ and ethylene is a leading example of a green chemistry approach. researchgate.net This process converts low-value, abundant starting materials into a high-value chemical product. While significant progress has been made, challenges remain, such as the high stability of the nickelalactone intermediate, which can hinder catalytic turnover. researchgate.netresearchgate.net Overcoming this requires the development of efficient co-catalysts or cleavage agents that facilitate the release of the acrylate product and regeneration of the active nickel catalyst. researchgate.net

Mechanochemical synthesis also represents a promising green alternative. By carrying out reactions in the solid state via ball milling, the need for potentially hazardous solvents is eliminated, reducing waste and energy consumption associated with solvent purification and removal. The demonstrated success of mechanochemistry in polymerizing acrylate salts suggests its potential as a sustainable method for the direct synthesis of this compound.

Solvent-Free and Mechanochemical Synthesis Protocols

Solvent-free synthesis and mechanochemistry have emerged as green and efficient alternatives to conventional solvent-based methods. wku.edu These techniques reduce or eliminate the need for hazardous organic solvents, leading to less waste and more environmentally benign processes. wku.edunih.gov

Mechanochemical synthesis utilizes mechanical energy, typically through ball milling, to induce chemical reactions. nih.gov In this process, solid reactants are placed in a grinding jar with milling balls. The high-energy collisions that occur during milling provide the activation energy for the reaction to proceed. This technique has been successfully employed for the synthesis of various metal coordination compounds, including nickel(II) and cobalt(II) complexes, often resulting in quantitative yields. wku.eduresearchgate.net

A notable example that demonstrates the potential for this compound synthesis is the ultrafast, solvent-free synthesis of a nickel-based metal-organic framework (Ni-MOF) using ball milling. mdpi.com In a typical procedure, the reactants are milled at a specific frequency for a short duration, which can be as little as one minute. mdpi.com The process can be performed without any bulk solvent, though in some cases, liquid-assisted grinding (LAG) with a minimal amount of a liquid can enhance the reaction kinetics. magtech.com.cn

Table 1: Representative Mechanochemical Synthesis Parameters for a Nickel-Based MOF

| Parameter | Value | Reference |

| Reactants | H₃BTC and Ni(OAc)₂·4H₂O | mdpi.com |

| Molar Ratio | 2:3 | mdpi.com |

| Milling Frequency | 10 Hz to 50 Hz | mdpi.com |

| Milling Time | 1 minute to 180 minutes | mdpi.com |

| Assistant Liquid | None (solvent-free) or minimal water/organic solvent | mdpi.com |

This table is based on the synthesis of a nickel-based MOF and serves as an illustrative example for the potential mechanochemical synthesis of this compound.

The key advantages of this approach include significantly reduced reaction times, high yields, and the elimination of solvent waste. mdpi.commagtech.com.cn The parameters of the ball milling process, such as milling frequency, time, and the size and material of the milling balls, can be tuned to control the reaction outcome. magtech.com.cn

Aqueous-Phase Synthesis and Environmental Considerations

Aqueous-phase synthesis offers another green chemistry approach to producing this compound, replacing organic solvents with water. This method is inherently safer and more environmentally friendly.

A general procedure for the synthesis of this compound in an aqueous medium involves the reaction of a nickel salt with acrylic acid in water. The pH of the solution is a critical parameter that must be carefully controlled, often through the addition of a base like sodium hydroxide (B78521), to facilitate the formation of the this compound salt and influence its properties. core.ac.uk

Environmental Considerations:

The environmental impact of chemical production is a growing concern. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental footprint of a product throughout its life cycle, from raw material extraction to disposal. mdpi.com For acrylate production, the use of bio-based feedstocks instead of fossil fuels is a key strategy for improving sustainability. ornl.gov

The primary environmental concerns associated with traditional acrylate synthesis are the use of volatile and often toxic organic solvents and the energy-intensive nature of the processes. petrochemistry.eu Aqueous synthesis routes significantly mitigate the issue of solvent toxicity and emissions. Furthermore, the use of water as a solvent is more energy-efficient as it avoids the need for costly solvent recovery and disposal systems.

The main release compartment for acrylic acid in the environment is water, due to its high solubility. petrochemistry.eu The environmental profile of this compound synthesis can be further improved by optimizing reaction conditions to maximize yield and minimize energy consumption, and by sourcing raw materials from renewable feedstocks.

Control over Morphology and Crystal Structure during this compound Synthesis

The morphology and crystal structure of this compound are critical determinants of its physical and chemical properties. Advanced synthetic techniques provide pathways to control these features at the nanoscale, tailoring the material for specific applications.

Templating Strategies for Controlled Particle Architecture

Templating is a powerful strategy for directing the formation of materials with specific and complex architectures. This can be broadly categorized into hard and soft templating. rsc.org

Hard Templating: This method, also known as nanocasting, utilizes a pre-synthesized solid material with a defined structure (the template) to guide the formation of the desired material. metall-mater-eng.comnih.gov Porous materials like silica (B1680970) or metal-organic frameworks (MOFs) are often used as hard templates. nih.govrsc.org The precursor materials for this compound would be introduced into the pores of the template, and after the formation of the this compound, the template is selectively removed, leaving behind a this compound structure that is a negative replica of the template. nih.gov This method allows for precise control over size and structure. nih.gov

Soft Templating: This approach employs self-assembling molecules, such as surfactants or block copolymers, as structure-directing agents. rsc.orgmetall-mater-eng.com These molecules form micelles or other ordered structures in solution, which then act as a template around which the this compound precursors organize and react. rsc.org The interactions between the template and the precursors are typically non-covalent, such as electrostatic or van der Waals forces. rsc.org The soft template can be removed after the reaction, often through washing or calcination, to yield a material with a controlled porous structure. metall-mater-eng.com

Table 2: Comparison of Hard and Soft Templating Strategies

| Feature | Hard Templating | Soft Templating |

| Template Type | Pre-formed solid with defined pores (e.g., porous silica, MOFs) | Self-assembling molecules (e.g., surfactants, block copolymers) |

| Mechanism | Infiltration of precursors into the template's pores | Co-assembly of precursors with the template |

| Control | High fidelity replication of the template's structure | Control over morphology through template self-assembly |

| Template Removal | Etching or dissolution, which can sometimes damage the product | Washing or calcination, generally a milder process |

| Advantages | Precise control over pore size and structure | Simpler, one-pot synthesis; versatile for various morphologies |

| Disadvantages | Multi-step process; potential for structural damage during template removal | Less precise structural control compared to hard templating |

These templating strategies, widely used for metal-carboxylate frameworks and metal oxides, can be adapted to synthesize this compound with tailored morphologies, such as nanoparticles, nanowires, or mesoporous structures, to enhance its performance in various applications. berkeley.edu

Influence of Reaction Conditions on this compound Crystalline Phases

The crystalline phase of this compound, which refers to the specific arrangement of atoms in its crystal lattice, can be significantly influenced by the reaction conditions during its synthesis. Key parameters that can be manipulated to control the final crystal structure include temperature, pH, and the solvent system.

Temperature: The reaction temperature can affect the kinetics of crystal nucleation and growth. mdpi.com In the synthesis of nickel-based superalloys, for example, annealing temperature has a profound effect on the microstructure. mdpi.com For this compound, different temperatures during synthesis could favor the formation of different polymorphs (different crystalline forms of the same compound) or affect the degree of crystallinity. Higher temperatures generally lead to more crystalline materials but can also lead to different phases compared to those formed at lower temperatures. ibm.com

pH: The pH of the reaction medium is a critical factor, particularly in aqueous synthesis. It influences the deprotonation of acrylic acid and the coordination environment of the nickel(II) ion. Studies on the synthesis of nickel nanostructures and coatings have shown that pH can dramatically alter the resulting morphology and microstructure. core.ac.ukresearchgate.net For this compound, variations in pH can be expected to lead to different coordination modes between the nickel ion and the acrylate ligand, potentially resulting in the formation of distinct crystalline phases with different properties. The incorporation of acrylic acid units in polymers has been shown to be strongly dependent on the pH of the polymerization medium. rsc.org

Solvent: While the focus is on advanced synthesis, the choice of solvent in non-aqueous reactions can also play a role. The polarity and coordinating ability of the solvent can influence the solubility of reactants and intermediates, thereby affecting the crystallization process.

By carefully controlling these reaction parameters, it is possible to selectively synthesize different crystalline phases of this compound, which may exhibit unique thermal, mechanical, or chemical properties.

Iii. Polymerization Mechanisms and Kinetics of Nickel Acrylate

Radical Polymerization of Nickel Acrylate (B77674)

Radical polymerization of acrylate monomers is a common industrial process. In the context of nickel acrylate, the polymerization proceeds via a free-radical mechanism, which involves initiation, propagation, and termination steps.

The choice of initiator is crucial for controlling the radical polymerization of this compound. Various systems have been explored to generate the initial radicals that trigger the polymerization cascade.

Another approach is atom transfer radical polymerization (ATRP), a type of controlled radical polymerization. acs.org In ATRP, an alkyl halide is typically used as the initiator in conjunction with a transition metal complex that acts as a catalyst. acs.org For nickel-mediated ATRP of methyl methacrylate (B99206), initiator systems such as CCl₃Br in the presence of NiBr₂(PPh₃)₂ have been employed. acs.org This system allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org The mechanism involves the homolytic activation of the carbon-bromine bond at the polymer terminal through a single redox reaction between Ni(II) and Ni(III). acs.org

Furthermore, photoinitiating systems based on dyes can be used for the radical polymerization of acrylates. mdpi.com These systems typically consist of a sensitizer (B1316253) dye and a co-initiator, which generate radicals upon exposure to light. mdpi.com

Table 1: Initiator Systems for Radical Polymerization

| Initiator System | Monomer | Key Features |

| N-bromosuccinimide (NBS) / Reduced Nickel | Methyl Methacrylate | Proceeds via a radical intermediate; low activation energy for initiation. tandfonline.com |

| CCl₃Br / NiBr₂(PPh₃)₂ | Methyl Methacrylate | Controlled "living" polymerization; narrow molecular weight distributions. acs.org |

| Dye-based Photoinitiators | Acrylates | Light-activated initiation; high efficiency. mdpi.com |

Kinetic studies are essential for understanding the rate of polymerization and the conversion of monomer to polymer over time. In radical polymerization, the rate of polymerization is influenced by the concentrations of the monomer, initiator, and the rate constants for propagation and termination. cmu.edu

For the polymerization of methyl methacrylate (MMA) initiated by the N-bromosuccinimide (NBS) and reduced nickel system, kinetic studies have demonstrated that the polymerization proceeds via a radical mechanism. tandfonline.com The rate of polymerization is typically first order with respect to the monomer concentration. pnrjournal.com

In the context of controlled radical polymerization techniques like ATRP, kinetic studies show a linear increase in the number-average molecular weight (Mn) with monomer conversion. researchgate.netnih.gov This linear relationship is a hallmark of a "living" or controlled polymerization process, indicating that the number of growing polymer chains remains constant throughout the reaction. cmu.edu For instance, in the nickel-mediated living radical polymerization of MMA, the polymerization follows first-order kinetics with respect to the monomer. researchgate.net

The rate of polymerization and monomer conversion can be significantly affected by the reaction conditions. For example, in the copolymerization of MMA with nickel and tin acrylates, the maximum conversion rate and the highest polymerization rate are observed when using a SnA-gr-MMA copolymer, and the monomer conversion can be achieved in 120 minutes. pnrjournal.com

Table 2: Kinetic Parameters in Radical Polymerization

| Polymerization System | Key Kinetic Findings |

| MMA with NBS/Reduced Nickel | Radical mechanism confirmed by kinetics. tandfonline.com |

| MMA with CCl₃Br/NiBr₂(PPh₃)₂ (ATRP) | Linear increase of Mn with conversion; first-order kinetics with respect to monomer. researchgate.net |

| MMA with Nickel and Tin Acrylates | Conversion achieved in 120 minutes; rate depends on copolymer composition. pnrjournal.com |

The coordination environment of the nickel atom can influence the radical propagation step. In nickel-catalyzed cross-coupling reactions, which share mechanistic features with polymerization, the nickel center can trap radicals. nih.gov For instance, a nickel(II)-aryl species can efficiently trap radicals with a low energy barrier. nih.gov This interaction can modulate the reactivity of the propagating radical.

In the context of polymerization, the coordination of the monomer to the nickel center can affect the rate of propagation. The presence of ligands around the nickel atom can create steric hindrance, influencing the accessibility of the monomer to the active site. mdpi.com Furthermore, the electronic properties of the ligands can alter the redox potential of the nickel center, which in turn can affect the rate of the redox cycle involved in techniques like ATRP. nih.gov

Coordination Polymerization Involving this compound

Coordination polymerization offers a powerful method for synthesizing polymers with controlled microstructures. In this process, the monomer coordinates to a metal center before being inserted into the growing polymer chain.

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org While this compound itself is a monomer, the acrylate functionality can be incorporated as a linker in the formation of MOFs. Nickel-based MOFs have been synthesized using various organic linkers, and they exhibit potential applications in areas like catalysis and gas storage. rsc.orgresearchgate.net

For example, a nickel-functionalized copper metal-organic framework (Ni@Cu-MOF) has been prepared, demonstrating the integration of nickel into a MOF structure. mdpi.com Nitrogen-rich MOFs of nickel(II) have also been synthesized and utilized as catalysts. rsc.org The formation of these structures involves the coordination of the organic linkers to the nickel centers, creating an extended network. wikipedia.org While not a direct polymerization of this compound in the traditional sense, the principles of coordination chemistry that govern MOF formation are relevant to understanding how this compound might behave in a coordination polymerization setting.

The ligands coordinated to the nickel center play a critical role in coordination polymerization. The electronic and steric properties of these ligands, often referred to as ligand field effects, significantly influence the initiation and growth of the polymer chain.

In the context of ethylene (B1197577)/acrylate copolymerization catalyzed by nickel complexes, the nature of the ligands has a profound impact on catalyst activity and the resulting polymer properties. mdpi.comresearchgate.net For instance, α-diimine nickel catalysts have been extensively studied, and modifications to the ligand structure can improve thermal stability and catalytic performance. mdpi.comrsc.org Bulky ortho-aryl substituents on the α-diimine ligand can retard chain transfer processes by sterically blocking monomer access to the metal's axial positions, leading to higher molecular weight polymers. mdpi.com

The electronic nature of the ligands is also crucial. Electron-donating substituents on the ligands can lead to higher molecular weight polyethylene (B3416737) and increased incorporation of methyl acrylate in copolymers. mdpi.com The labile ligand, which can dissociate from the metal center, also impacts catalyst initiation and chain propagation. caltech.edu A weaker-coordinating labile ligand can lead to faster chain propagation and more efficient catalyst initiation. caltech.edu

Furthermore, in ethylene/acrylate copolymerization, the coordination of the acrylate monomer to the nickel center is a key step. nih.gov The strength of this coordination can influence the rate of insertion and can also lead to side reactions like β-hydride elimination, which is a significant chain termination pathway. nih.govacs.org The ligand environment around the nickel can modulate these processes. nih.gov

Controlled/Living Polymerization of this compound

Controlled/living polymerization techniques are paramount in modern polymer chemistry, offering the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index or PDI), and complex architectures. wikipedia.org These methods suppress or eliminate chain termination and transfer reactions that are prevalent in conventional free-radical polymerization. wikipedia.org For nickel-containing polymers, these techniques are crucial for creating well-defined materials with specific catalytic, magnetic, or electrochemical properties. Nickel complexes themselves can act as catalysts or be incorporated as part of the monomer unit in such polymerizations. rsc.orgmdpi.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled/living radical polymerization that allows for the synthesis of polymers with complex architectures and well-controlled molecular weights. utk.edu Research has demonstrated the successful synthesis of a novel methacrylate-containing nickel complex (HSNi) and its subsequent polymerization via RAFT. nih.govtandfonline.com

In a typical procedure, using a chain transfer agent like 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CDB) and an initiator such as azobisisobutyronitrile (AIBN), side-chain nickel-containing polymers (PHSNi) can be prepared. nih.govresearchgate.net The polymerization exhibits a controlled/"living" character, evidenced by a linear increase in molecular weight with monomer conversion and the production of polymers with narrow polydispersity indices (PDI). researchgate.net

One study targeted a degree of polymerization (DP) of 50, which resulted in a nickel-containing polymer with a molecular weight of 13,000 g/mol and a PDI of 1.22. nih.gov Further experiments confirmed the controlled nature of the polymerization, showing that molecular weight could be tuned by varying the monomer-to-RAFT agent ratio, and the PDI remained low across different conversions. researchgate.net This control is crucial for developing metallopolymers with potential applications in catalysis and magnetic materials. nih.govtandfonline.com

| Targeted Degree of Polymerization (DP) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Source |

|---|---|---|---|---|

| 50 | Not specified | 13,000 | 1.22 | nih.gov |

| 25 | 72 | 8,200 | 1.18 | researchgate.net |

| 50 | 65 | 14,100 | 1.23 | researchgate.net |

| 100 | 53 | 21,500 | 1.31 | researchgate.net |

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled/living polymerization method that relies on a reversible redox process catalyzed by a transition metal complex, often involving copper, iron, ruthenium, or nickel. acs.orgwikipedia.org The process involves the reversible activation of a dormant species (an alkyl halide) by the metal catalyst, generating radicals that propagate the polymer chain. acs.orgwikipedia.org

While specific studies on the ATRP of a simple this compound monomer are not prevalent, related research provides significant insights. Nickel-mediated living radical polymerization has been successfully applied to monomers like methyl methacrylate. mdpi.com Furthermore, ATRP has been employed to graft acrylic polymers, such as poly(methyl methacrylate) and poly(2-hydroxyethyl methacrylate), directly from flat nickel surfaces. nih.gov In this surface-initiated ATRP (SI-ATRP), the nickel substrate itself can be part of the catalytic system. The process demonstrated a linear relationship between the thickness of the polymer layer and the molecular weight of "free" polymers in the solution, achieving a film thickness of over 80 nm in 6 hours with an estimated grafting density of 0.40 chains/nm². nih.gov This approach creates stable, functional polymer coatings on reactive metal surfaces. nih.gov

The versatility of ATRP allows for the polymerization of a wide array of acrylate monomers, although challenges can arise from the coordination between acidic monomers like acrylic acid and the metal catalyst, which may lead to ill-controlled polymerization. utk.edudiva-portal.org

In-Situ Polymerization Strategies of this compound within Matrices

In-situ polymerization involves the polymerization of a monomer within a pre-existing matrix or during the simultaneous formation of a matrix, leading to the creation of composite or hybrid materials. utk.edu This strategy is particularly effective for creating intimate mixing between the polymer and the matrix material at the nanoscale.

For example, studies on the polymerization of hydroxyethyl (B10761427) acrylate (HEA) within the nanoconfined environment of a self-assembled glycerol (B35011) monooleate/water structure showed that the resulting polymers had larger molecular weights and lower polydispersity compared to those polymerized in a simple aqueous solution. acs.orgchemrxiv.org Similarly, the in-situ polymerization of acrylic acid has been achieved within the layers of materials like nickel hydroxides and alumina, creating intercalated nanocomposites. utk.eduscience.gov These strategies leverage the nanoconfined environment to control the final material structure. utk.edu

| Polymerization Environment | Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI) | Source |

|---|---|---|---|

| Bulk Water | 18,200 | 2.0 | chemrxiv.org |

| Cubic Phase Nanoconfinement | 59,400 | 1.6 | chemrxiv.org |

Direct in-situ polymerization of this compound is a powerful method for fabricating polymer composites with embedded nickel-based functionalities. A notable application is the creation of magnetic nanocomposites. dergipark.org.tr In one approach, this compound is used as a precursor within a photocurable acrylate resin. dergipark.org.tr During stereolithography (a 3D-printing process), laser irradiation simultaneously polymerizes the resin and reduces the this compound to form nickel magnetic nanoparticles directly within the solid polymer matrix. dergipark.org.tr This method produces a homogeneous nanocomposite material where the polymer matrix can stabilize the nanoparticles at the interface. dergipark.org.tr

Another strategy involves dispersing nickel particles into an acrylate resin to form a self-catalyzing composite. polimi.it After 3D printing a part from this composite, the embedded nickel particles can trigger the electroless deposition of a metal layer (like nickel-phosphorus) onto the surface without needing a separate activation step. polimi.it This allows for the selective metallization of 3D-printed objects. The concentration of nickel particles is a critical parameter, as it must be sufficient to catalyze deposition while not compromising the printability and resolution of the resin. polimi.it For instance, resins loaded with 30% wt. and 50% wt. nickel have been investigated for this purpose. polimi.it

| Nanoparticle | Saturation Magnetization (Ms, emu/g) | Tensile Strength (MPa) | Elongation (%) | Source |

|---|---|---|---|---|

| None (Pure Polymer) | N/A | 14 | Not specified | dergipark.org.tr |

| Nickel (Ni) | 0.0145 | ~5-8 | ~5.0 | dergipark.org.tr |

| Iron (Fe) | 0.0142 | ~5-8 | 2.6 | dergipark.org.tr |

| Cobalt (Co) | 0.0119 | ~5-8 | 2.3 | dergipark.org.tr |

Stereocontrol and Tacticity in Poly(this compound) Architectures

Tacticity refers to the relative stereochemistry of adjacent chiral centers within a polymer chain, which significantly influences the material's physical and mechanical properties, such as crystallinity and thermal behavior. researchgate.net The three main types of tacticity are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random substituent arrangement).

Achieving stereocontrol in the polymerization of vinyl monomers like acrylates is a significant challenge in polymer synthesis. For polyacrylates, free-radical polymerization typically results in largely atactic polymers, although poly(methyl methacrylate) often shows a tendency toward a syndiotactic structure, which can be influenced by polymerization temperature. researchgate.net

Specific research on controlling the tacticity of poly(this compound) is limited. However, principles from related polymer systems offer potential pathways. The stereocontrol of polyacrylamides and other vinyl polymers has been achieved using Lewis acid catalysts or organometallic complexes that can coordinate to the monomer or the growing polymer chain end, influencing the stereochemistry of monomer addition. researchgate.netdntb.gov.ua For instance, lanthanide triflates have been shown to induce high isotacticity in the polymerization of certain acrylamides. researchgate.net Similarly, certain nickel(0) complexes have been noted for their potential in stereocontrolled acrylate polymerization, though detailed studies are scarce. uliege.be The bulky nature of the this compound monomer, with its coordinated metal center, could also play a role in directing the stereochemical outcome of the polymerization, potentially favoring a particular tactic structure due to steric hindrance. Further investigation is needed to explore these possibilities and develop methods for synthesizing poly(this compound) with controlled tacticity.

Iv. Structural and Morphological Elucidation of Poly Nickel Acrylate Systems

Macromolecular Architecture and Chain Topology

Linear and branched architectures are fundamental topologies in poly(nickel acrylate) systems. Neutral phosphinophenolato nickel catalysts have been developed that facilitate the aqueous copolymerization of ethylene (B1197577) and various polar monomers, including acrylates, to produce high-molecular-weight linear polar polyolefins. researchgate.net Similarly, dinickel catalysts have been shown to be effective in ethylene/acrylate (B77674) copolymerization, producing high molecular weight copolymers. acs.org The synthesis of copolymers of this compound and methyl methacrylate (B99206) has also been explored, where the copolymer composition is dependent on the catalytic activity of the metal salt. pnrjournal.com

Branched structures can be achieved through nickel-catalyzed chain-walking polymerization. scirp.org For instance, bulky α-diimine nickel(II) catalysts, upon activation, exhibit high activity in ethylene polymerization, leading to the formation of high molecular weight branched polyethylene (B3416737). scirp.org The degree of branching can be controlled by the catalyst structure and polymerization conditions. scirp.org

Crosslinked structures are prominently featured in hydrogels, where nickel ions form coordination bonds that act as junction points between polymer chains. semanticscholar.orgresearchgate.net For example, charcoal-nickel-poly(acrylic acid) (char-Ni-PAA) nanocomposite hydrogels are synthesized via free-radical polymerization, where the nickel ions are bound to the poly(acrylic acid) chains. researchgate.net Similarly, copolymers of acrylamide (B121943) and acrylic acid can form crosslinked networks through complexation with Ni(II) ions, creating metallo-supramolecular hydrogels. semanticscholar.orgmdpi.com These crosslinks are often non-covalent, allowing for properties like self-healing. mdpi.com

| Architecture | Description | Key Synthetic Feature | Example System |

|---|---|---|---|

| Linear | Polymer chains with no branching. | Single-component neutral nickel catalysts. researchgate.netacs.org | Ethylene-acrylate copolymers. researchgate.net |

| Branched | Polymer chains with side branches connected to the main backbone. | Chain-walking polymerization with α-diimine nickel catalysts. scirp.orgacs.org | Branched polyethylene with acrylate incorporation. scirp.org |

| Crosslinked | Polymer chains linked together to form a three-dimensional network. | Coordination of Ni(II) ions with functional groups (e.g., carboxylates) on polymer chains. semanticscholar.orgresearchgate.net | Nickel-poly(acrylic acid) hydrogels. researchgate.net |

Star polymers and dendrimers represent more intricate macromolecular architectures with a central core and multiple radiating arms. Star polymers with poly(acrylate) arms have been synthesized using atom transfer radical polymerization (ATRP) initiated from multifunctional cores. acs.org While nickel itself is a common catalyst for other polymerizations, ATRP of acrylates often uses copper catalysts; however, nickel-based initiators have been employed in the living polymerization of other monomers to create rigid, helical arm stars. researchgate.net

Dendrimers are perfectly branched, monodisperse macromolecules. Poly(amidoamine) (PAMAM) dendrimers, one of the most well-known types, are synthesized through a repetitive sequence of Michael addition of methyl acrylate and amidation with a diamine like ethylenediamine. wikipedia.org These dendrimers possess tertiary amine interiors that can complex with metal ions, and have been used to create dendrimer-encapsulated nickel nanoparticles. wikipedia.orgmdpi.com Newkome-type dendrimers, which are 1 → 3 branched, can also be synthesized using building blocks derived from the Michael addition of acrylates. acs.org These structures offer precise control over the placement and number of terminal functional groups. acs.org

| Architecture | Description | Synthesis Involving Acrylates | Role of Nickel |

|---|---|---|---|

| Star Polymers | Multiple polymer chains (arms) linked to a central core. | ATRP of acrylate monomers from a multifunctional initiator. acs.org | Can be incorporated as a nickel-based initiator for other monomer types. researchgate.net |

| Dendrimers | Highly ordered, perfectly branched, tree-like molecules. | Stepwise Michael addition of methyl acrylate in the synthesis of PAMAM dendrimers. wikipedia.org | Complexed within the dendrimer interior to form encapsulated nanoparticles. wikipedia.orgmdpi.com |

Supramolecular Assembly and Self-Organization of Poly(this compound)

Beyond the covalent architecture of individual polymer chains, poly(this compound) systems can exhibit higher-order organization through supramolecular assembly. This process is driven by non-covalent interactions, primarily the coordination of nickel ions with specific ligands on the polymer chains. researchgate.net This self-organization leads to the formation of well-defined, functional materials.

The complexation of Ni(II) with polymers containing terpyridine ligands is a prime example of this phenomenon. semanticscholar.orgresearchgate.netmdpi.com When aqueous solutions of hydrophilic copolymers containing acrylic acid and terpyridine units are mixed with Ni(II) ions, the coordination bonds formed between the nickel and terpyridine moieties act as crosslinks, leading to the spontaneous formation of metallo-supramolecular hydrogels. semanticscholar.orgmdpi.com The strength and properties of these gels can be tuned by the concentration of metal ions and the density of ligands on the polymer backbone. semanticscholar.org Similarly, acrylic polymers containing nickel Salphen complexes demonstrate how polymerization can regulate guest-binding accessibility in a supramolecular fashion. nih.gov

Supramolecular assembly can occur over multiple length scales, resulting in hierarchical structures. The self-assembly of block copolymers, for example, can create structure-within-structure morphologies. uc.edu In the context of nickel-containing polymers, hierarchical porous structures have been fabricated from composites of poly(acrylic acid) hydrogels and other materials. For instance, hierarchical porous carbons with macro-, meso-, and micropores can be created from the carbonization of poly(acrylic acid) and carboxylated coal-tar pitch composites. rsc.org

More directly, rambutan-like composite microspheres with a hierarchical nanoporous structure have been synthesized by depositing nickel hydroxide (B78521) nanocrystals onto carbon microspheres derived from poly(acrylic acid). arabjchem.org These hierarchical designs provide a large surface area and interconnected pore channels, which are beneficial for applications like supercapacitors. rsc.orgarabjchem.org Similarly, hierarchical micro-nano sheet arrays of nickel-cobalt (B8461503) double hydroxides have been grown on nickel foam, creating a 3D architecture that facilitates electrolyte access and electron transfer. nih.gov The use of nickel-embedded nanotubes also represents a form of nanostructured material where the nickel component is key to its function. nih.gov

For BCPs containing acrylate segments, common morphologies include spheres, cylinders, gyroids, and lamellae. uc.edu For example, a study on Ni²⁺-nitrilotiracetic acid-end-functionalized-poly(poly(ethylene glycol)methyl ether methacrylate)-block-polystyrene (NTA-p(PEGMA-b-St)) demonstrated that varying the water content during self-assembly could induce transitions between spherical, lamellar, and vesicular morphologies. researchgate.net In another system, polystyrene-b-poly(perfluorooctylethyl acrylate) copolymers were shown to form hexagonally packed cylinders and lamellar layers depending on the volume fraction of the blocks. mdpi.com The self-assembly of these BCPs can be used to create templates for nanolithography or to fabricate functional nanodevices directly. frontiersin.org

| Block Copolymer System | Component Blocks | Observed Morphologies | Controlling Factor |

|---|---|---|---|

| NTA-p(PEGMA-b-St)-Ni²⁺ | Poly(poly(ethylene glycol)methyl ether methacrylate) and Polystyrene | Spheres, Lamellae, Vesicles. researchgate.net | Water content in THF solution. researchgate.net |

| PS-b-PFOA | Polystyrene and Poly(perfluorooctylethyl acrylate) | Hexagonally packed cylinders, Lamellae. mdpi.com | Volume fraction of the polymer blocks. mdpi.com |

| PF-b-PtBA | Poly[2,7-(9,9-dihexylfluorene)] and Poly(tert-butyl acrylate) | Various ordered micro/nano structures. nih.gov | Block incompatibility and composition. nih.gov |

| mCherry-b-Poly(acrylate)s | mCherry protein and Poly(hydroxypropyl acrylate) or Poly(oligoethylene glycol acrylate) | Hexagonally packed cylinders, Lamellae. rsc.org | Polymer volume fraction and chemistry. rsc.org |

Crystalline and Amorphous Domains in Poly(this compound)

The solid-state structure of poly(this compound) systems can be either amorphous or semicrystalline. Generally, the main chains of poly(acrylate)s are amorphous due to their atactic nature. Wide-angle X-ray scattering (WAXS) studies of copolymers of acrylamide and acrylic acid complexed with Ni(II) show two broad, overlapped peaks, which are characteristic of the amorphous state in polymers. mdpi.com

X-ray Diffraction Studies of Polymer Crystallinity

X-ray Diffraction (XRD) is a fundamental technique for evaluating the degree of crystalline order within a polymer. The method relies on analyzing the diffraction pattern produced when X-rays interact with the material; sharp peaks indicate ordered crystalline regions, while broad halos signify amorphous domains. niscpr.res.in The crystallinity is often calculated based on the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity. dergipark.org.tr

Direct and comprehensive XRD studies on pure poly(this compound) homopolymers are not extensively detailed in the available literature. However, research on related systems provides valuable insights. For instance, in studies of poly(maleic anhydride-alt-acrylic acid) chelated with various divalent metal ions, the resulting degree of crystallinity was found to follow the order: Cd(II) > Cu(II) > Ni(II) at a pH of 6.36. researchgate.net This suggests that the incorporation of nickel (II) ions into the polymer matrix results in a comparatively lower degree of crystallinity than that observed with copper or cadmium ions under similar conditions. researchgate.net

Furthermore, advanced X-ray scattering techniques, such as Wide-Angle X-ray Scattering (WAXS), have been employed to characterize the structure of complex copolymers containing novel nickel-acrylic complexes, confirming the utility of these methods in elucidating the morphology of such metallopolymers. mdpi.com The specific arrangement and crystallinity of poly(this compound) would be dependent on factors like synthesis conditions, thermal history, and the degree of hydration. niscpr.res.in

Thermal Transitions and Phase Behavior Analysis

Thermal analysis of copolymers based on this compound demonstrates a multi-stage decomposition process when heated. pnrjournal.com One study identified three primary stages of mass loss: an initial stage attributed to dehydration, a second stage involving the decomposition of carboxyl groups, and a final stage corresponding to the decomposition of the main polymer chain. pnrjournal.com An exothermic peak observed between 390-400 °C in related copolymers is attributed to the decomposition of acrylic acid anhydride (B1165640) structures formed during heating. mdpi.com

Interactive Table: Thermal Decomposition Stages of a this compound-Based Copolymer Data derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of a synthesized this compound-based copolymer. pnrjournal.com

| Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| 1 | 39.8 – 189.03 | 11.2 | Dehydration (loss of water molecules). |

| 2 | 189.03 – 339.65 | 20.7 | Decomposition of carboxyl groups, releasing carbon dioxide. |

| 3 | 339.39 – 601.79 | 36.1 | Main decomposition stage of the organic polymer backbone. |

The phase behavior of poly(this compound) in aqueous solutions, while not specifically detailed, can be inferred from analogous systems like poly(acrylic acid) with other metal ions. rsc.org In such systems, the introduction of multivalent cations can induce significant conformational changes and phase transitions. rsc.org As the concentration of metal ions increases, the system can transition from a standard polyelectrolyte solution to a "good solution" state where the polymer chains are neutralized. rsc.org Further increases in ion concentration can lead to phase separation as the polymer chains become more densely coordinated by the metal ions. rsc.org The phase behavior is highly sensitive to parameters such as pH, ion concentration, and temperature. rsc.orgresearchgate.net

Surface and Interfacial Properties of Poly(this compound) Films and Coatings

The utility of poly(this compound) in applications like coatings is determined by its surface properties, which govern how it interacts with substrates and the surrounding environment. pnrjournal.com

Wettability and Surface Energy Characterization

Wettability describes the ability of a liquid to maintain contact with a solid surface and is quantified by the contact angle. biolinchina.com This property is intrinsically linked to the surface energy of the polymer—a measure of the excess energy at the surface compared to the bulk. tstar.com A low contact angle (<90°) indicates good wettability (a hydrophilic surface), whereas a high contact angle (>90°) signifies poor wettability (a hydrophobic surface). biolinchina.com

Specific surface energy and contact angle data for poly(this compound) are not prominent in the literature. However, values for general polyacrylates and related polymers provide a useful reference. The surface energy of a generic polyacrylate film is reported to be approximately 35 dynes/cm. tstar.com The properties are influenced by both the surface chemistry (e.g., the presence of polar functional groups) and the physical topography, or roughness, of the surface. preprints.orgresearchgate.net An increase in surface roughness can enhance the inherent wettability of a hydrophilic surface. preprints.org

Interactive Table: Surface Properties of Related Acrylic Polymers This table provides context for the expected surface properties of poly(this compound) by listing values for similar polymers.

| Polymer Name | Abbreviation | Critical Surface Tension (mJ/m²) | Water Contact Angle (°) |

| Polymethyl methacrylate | PMMA | 37.5 accudynetest.com | 70.9 accudynetest.com |

| Polyacrylate (acrylic film) | - | ~35.0 (dynes/cm) tstar.com | - |

| Poly n-butyl methacrylate | PnBMA | 29.8 accudynetest.com | 91.0 accudynetest.com |

| Acrylonitrile butadiene styrene | ABS | 38.5 accudynetest.com | 80.9 accudynetest.com |

Adhesion Mechanisms of Poly(this compound) to Substrates

The adhesion of a polymer coating to a substrate is a complex phenomenon involving multiple mechanisms. For poly(this compound) applied to substrates, particularly metals, adhesion is primarily governed by chemical interactions and mechanical interlocking. diva-portal.org

Chemical Adhesion: The polar nature of the acrylate polymer chain, containing carbonyl groups, plays a crucial role. diva-portal.orggoogle.com These polar functional groups can form chemical bonds (chemisorption) and strong secondary interactions (e.g., dipole-dipole forces) with metal or metal oxide surfaces, creating a durable bond at the interface. diva-portal.orgresearchgate.net Studies on other systems have shown that incorporating oxygen functionalities onto a polymer surface via plasma treatment under a nickel electrode can increase surface energy and enhance adhesion. accudynetest.com

Mechanical Adhesion: This mechanism relies on the physical interlocking of the polymer coating with the topography of the substrate. diva-portal.org Creating surface roughness on the substrate, for example through etching or sandblasting, generates microscopic cavities and asperities. diva-portal.orgmdpi.com When the liquid polymer coating is applied, it flows into these features and, upon solidifying, creates a strong mechanical anchor to the surface. mdpi.com The effectiveness of this mechanism is dependent on the viscosity of the polymer solution and the extent of surface roughness.

V. Advanced Spectroscopic and Analytical Characterization Methodologies for Nickel Acrylate Research

Vibrational Spectroscopy (IR and Raman) for Structural and Bonding Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural and bonding characteristics of nickel acrylate (B77674). acs.orgedinst.com These methods probe the vibrational energy levels of molecules, offering a unique fingerprint based on the types of bonds present and their chemical environment. edinst.commt.com While both are forms of vibrational spectroscopy, they are governed by different selection rules; IR spectroscopy detects changes in the dipole moment of a molecule, whereas Raman spectroscopy is sensitive to changes in its polarizability. edinst.comsepscience.com This complementarity makes their combined use particularly effective for a thorough analysis. acs.orgedinst.com

In the context of nickel acrylate, IR and Raman spectroscopy are instrumental in identifying the coordination of the acrylate ligand to the nickel center and in tracking the progression of polymerization. unibuc.rorsc.org The characteristic vibrational modes of the carboxylate group (COO) and the carbon-carbon double bond (C=C) of the acrylate moiety are of particular interest.

Analysis of Acrylate Ligand Coordination Modes to Nickel

The coordination mode of the acrylate ligand to the nickel ion can be effectively determined by analyzing the stretching frequencies of the carboxylate group. unibuc.romdpi.com The difference between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies, denoted as Δ, provides a diagnostic criterion for the coordination fashion. unibuc.ro

A study on a nickel complex containing an acrylate ion, [Ni(cnge)2(Acr)2(H2O)2]H2O, demonstrated that a Δ value of 235 cm-1 is indicative of a unidentate coordination mode. unibuc.ro This value is significantly higher than the 203 cm-1 observed for the ionic sodium acrylate, which serves as a reference. unibuc.ro Generally, a Δ value greater than the ionic reference suggests a unidentate coordination, while a smaller value points towards a bidentate (chelating or bridging) mode. unibuc.ro

The following table summarizes the typical IR frequencies for different coordination modes of the acrylate ligand to a metal center.

| Coordination Mode | νas(COO) (cm-1) | νs(COO) (cm-1) | Δ (cm-1) | Reference |

| Unidentate | ~1650-1590 | ~1420-1380 | >200 | unibuc.ro |

| Bidentate (Chelating) | ~1580-1520 | ~1430-1400 | <150 | mdpi.com |

| Bidentate (Bridging) | ~1600-1550 | ~1450-1420 | ~150 | mdpi.com |

| Ionic | ~1580 | ~1420 | ~160 | unibuc.ro |

Monitoring Polymerization Progress via Spectroscopic Signatures

Vibrational spectroscopy is a valuable technique for real-time monitoring of the polymerization of this compound. rsc.orgmdpi.comhoriba.com The key spectroscopic signature for this purpose is the vibrational band corresponding to the C=C double bond of the acrylate monomer. mdpi.comhoriba.com

During polymerization, the C=C double bonds are consumed as they form the single-bond backbone of the poly(this compound) chain. This transformation leads to a decrease in the intensity of the C=C stretching band, which is typically observed around 1640 cm-1 in the Raman spectrum. mdpi.com By monitoring the disappearance of this peak over time, the rate of polymerization and the degree of monomer conversion can be accurately determined. mdpi.comresearchgate.net

Raman spectroscopy is often preferred over IR for monitoring bulk polymerization reactions because it is a scattering technique, allowing for analysis of the entire sample volume. horiba.comirdg.org In contrast, IR spectroscopy is an absorption technique that often requires the use of thin films, which can lead to surface effects and potentially misleading kinetic data. irdg.org The progress of acrylate polymerization can be quantitatively assessed by monitoring the decrease in the intensity of the acrylate double bond peak, often located around 810 cm-1 in the FTIR spectrum, and normalizing it against a band with constant absorption. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of the molecular structure of this compound and its polymeric forms in both solution and the solid state. acs.orgmdpi.comresearchgate.net This technique provides information on the connectivity of atoms and the local chemical environment of specific nuclei, such as 1H, 13C, and 31P. mdpi.comnih.gov

In the study of this compound complexes, NMR is used to confirm the structure of ligands, to investigate the coordination of the acrylate moiety, and to study dynamic processes in solution. For instance, in dinickel catalysts for ethylene (B1197577)/acrylate copolymerization, 1H and 31P{1H} NMR monitoring, in conjunction with 2D techniques like 1H–1H COSY, has been used to follow the insertion of tert-butyl acrylate (tBA) into the catalyst structure. acs.org The disappearance of characteristic signals and the appearance of new resonances provide direct evidence of the reaction progress. acs.org

Solid-State NMR for Poly(this compound) Characterization

Solid-state NMR (ssNMR) spectroscopy is particularly powerful for characterizing the structure and dynamics of insoluble polymers like poly(this compound). mdpi.comohiolink.edupreprints.org Techniques such as magic-angle spinning (MAS) and cross-polarization (CP) are employed to overcome the line broadening effects that are characteristic of solid samples, thereby providing high-resolution spectra. preprints.orgacs.org

For poly(this compound), ssNMR can provide insights into:

Polymer Microstructure: 13C ssNMR can distinguish between different tacticities of the polymer chain and identify the presence of any structural defects or end groups.

Chain Dynamics: By measuring relaxation times (T1, T2, and T1ρ), information about the mobility of different parts of the polymer chain can be obtained. ohiolink.edu

Cross-linking: In cross-linked poly(this compound), ssNMR can be used to identify the chemical structures at the cross-link sites, which is often challenging with other techniques due to the insolubility of the material. ohiolink.edu

The following table presents typical chemical shift ranges for key functional groups in polyacrylates, which are relevant for the analysis of poly(this compound) ssNMR spectra.

| Functional Group | Nucleus | Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 13C | 170 - 185 |

| Polymer Backbone (CH) | 13C | 35 - 50 |

| Polymer Backbone (CH2) | 13C | 30 - 45 |

Dynamic NMR for Ligand Exchange and Solution Behavior

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as ligand exchange, conformational changes, and fluxional behavior of this compound complexes in solution. d-nb.inforesearchgate.net By acquiring NMR spectra at different temperatures (variable-temperature NMR), it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the rates and activation energies of these dynamic processes.

For example, in studies of dinickel catalysts, NMR studies of cation binding have revealed a dynamic process involving cation exchange between different catalyst molecules. acs.org This is evidenced by the observation of broad peaks when substoichiometric amounts of a cation are added, indicating an exchange process that is on the NMR timescale. acs.org Similarly, two-dimensional rotating-frame nuclear Overhauser effect spectroscopy (2D ROESY) can be used to demonstrate chemical exchange between different species in solution. d-nb.info

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nickel Oxidation States and Coordination

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying species with unpaired electrons. acs.orgnih.gov It is particularly valuable for characterizing the oxidation state and coordination environment of paramagnetic nickel ions, such as Ni(I) and Ni(III), in this compound complexes. nih.govmdpi.com

EPR is also crucial in identifying and characterizing different nickel oxidation states. For instance, the one-electron oxidation of a Ni(II) precursor can generate a Ni(III) species. nih.gov The resulting EPR spectrum, with its characteristic g-values, can confirm the formation of a low-spin d7 Ni(III) ion and provide information about its coordination environment, such as whether it is in a square planar or octahedral geometry. nih.gov The g-values obtained from EPR analysis can help to determine the orbital in which the unpaired electron resides. nih.gov

The following table shows representative g-values for different nickel oxidation states in various coordination environments.

| Nickel Oxidation State | Spin State (S) | Coordination Geometry | Typical g-values | Reference |

| Ni(I) | 1/2 | Tetrahedral/Distorted Tetrahedral | giso ≈ 2.1 - 2.4 | mdpi.com |

| Ni(II) (with ligand radical) | 1/2 | Square Planar | gav ≈ 2.0 | acs.org |

| Ni(III) | 1/2 | Square Planar | g⊥ ≈ 2.2, g∥ ≈ 2.0 | nih.gov |

| Ni(III) | 1/2 | Octahedral | giso ≈ 2.0 - 2.3 | nih.gov |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray spectroscopic techniques are powerful, element-specific probes used to investigate the electronic structure, local coordination environment, and surface chemistry of nickel-containing materials. uvic.ca

The NEXAFS region of an XAS spectrum, also known as X-ray Absorption Near-Edge Structure (XANES), is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govoup.com For this compound, the Ni K-edge XANES spectrum can provide definitive information on the nickel center. researchgate.net The energy of the absorption edge shifts to higher values as the oxidation state of the nickel increases (e.g., from Ni(II) to Ni(III)). researchgate.netdtic.mil

Furthermore, the features within the NEXAFS spectrum, such as pre-edge peaks resulting from 1s → 3d transitions, are diagnostic of the coordination geometry. nih.govrsc.org The absence or low intensity of this pre-edge peak is indicative of a centrosymmetric environment, such as an octahedral or square-planar geometry. nih.gov Conversely, a resolved peak associated with a 1s → 4p_z transition is a characteristic feature of a four-coordinate, square-planar geometry. nih.govrsc.org A comparative analysis of the NEXAFS spectra of a free ligand and its nickel complex can reveal significant changes in the local electronic structure upon coordination. mdpi.com

The EXAFS region of the spectrum provides quantitative information about the local atomic environment around the nickel atom, including the type of neighboring atoms, their distance from the nickel center, and their coordination number. ru.nlsoton.ac.uk In a study directly relevant to this compound, X-ray absorption spectroscopy of nickel adsorbed onto sodium polyacrylate-grafted activated carbon showed that the nickel was coordinated with six oxygen atoms at a distance of 2.04–2.06 Å. nih.gov This demonstrates the power of EXAFS to precisely define the bonding environment of the nickel ion when complexed with acrylate functionalities. EXAFS analysis of various nickel complexes has successfully determined Ni-O and Ni-N bond lengths and coordination numbers, providing a basis for characterizing the structure of this compound complexes. nih.govru.nlresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of elements within the top few nanometers of a material's surface. nih.gov For materials derived from this compound, XPS can identify the presence of nickel, oxygen, and carbon and quantify their relative amounts. surfacesciencewestern.com

High-resolution XPS analysis of the Ni 2p region is particularly informative for determining the oxidation state of nickel. researchgate.net The Ni 2p spectrum is complex, often showing multiplet splitting and satellite peaks that are characteristic of the nickel's chemical state. surfacesciencewestern.comresearchgate.net By analyzing the binding energies and shapes of the Ni 2p₃/₂ peak and its satellites, one can distinguish between metallic nickel (Ni⁰), Ni(II) oxides and hydroxides (NiO, Ni(OH)₂), and Ni(III) species (Ni₂O₃, NiOOH). surfacesciencewestern.comnih.gov

Table 2: Characteristic Ni 2p₃/₂ Binding Energies for Various Nickel Species

| Nickel Species | Typical Binding Energy (eV) | Satellite Peak Position (eV) | Reference |

|---|---|---|---|

| Ni Metal (Ni⁰) | ~852.6 | ~858.7 | surfacesciencewestern.com |

| Nickel(II) Oxide (NiO) | ~853.8 - 854.6 | ~860.6 | surfacesciencewestern.comnih.gov |

| Nickel(II) Hydroxide (B78521) (Ni(OH)₂) | ~855.3 - 856.1 | ~861.0 | surfacesciencewestern.comresearchgate.net |

| Nickel(III) Oxyhydroxide (γ-NiOOH) | ~856.1 | ~862.0 | surfacesciencewestern.com |

Binding energies can vary slightly based on sample conditions and instrument calibration.

Mass Spectrometry Techniques for Oligomer and Polymer End-Group Analysis

Mass spectrometry (MS) is a crucial tool for characterizing the products of this compound polymerization. free.fr Soft ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), are essential for analyzing synthetic polymers, as they allow for the ionization of large oligomer and polymer molecules without causing significant fragmentation. free.frjeol.com

In a typical MALDI-Time-of-Flight (TOF) mass spectrum of a poly(this compound) sample, a series of peaks representing the polymer distribution would be observed. nih.gov The mass difference between adjacent peaks in the main distribution corresponds to the mass of the this compound repeating unit. nih.gov Perhaps the most powerful feature of high-resolution MS is the ability to determine the mass of the end groups. nih.govnih.gov The total mass of an observed polymer chain (M_n-mer) is the sum of the masses of the repeating units, the end groups, and the cationizing agent. nih.gov

Formula for End-Group Analysis: M_n-mer = n(M_RU) + M_EG1 + M_EG2 + M_ion Where:

M_n-mer is the observed mass of a specific polymer chain.

n is the degree of polymerization.

M_RU is the mass of the monomer repeat unit (this compound).

M_EG1 and M_EG2 are the masses of the two end groups.

M_ion is the mass of the cationizing agent (e.g., Na⁺, K⁺). nih.gov

By accurately measuring M_n-mer and knowing M_RU and M_ion, the sum of the end-group masses (M_EG1 + M_EG2) can be determined, providing insight into the initiation and termination steps of the polymerization process. nih.govnih.gov Furthermore, tandem mass spectrometry (MS/MS) techniques can be used to fragment selected polymer ions, yielding detailed structural information about backbone connectivity and monomer sequence in copolymers. lcms.czrsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) of Poly(this compound)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polymers, providing information on molecular weight distribution, repeating units, and end-group analysis. While direct MALDI-MS studies on poly(this compound) are not extensively detailed in the literature, the application of this technique to analogous polyacrylates and nickel-catalyzed polymerization systems provides significant insight into the potential methodologies for its characterization. biochromato.comnih.gov

Research on polymers like poly(butyl acrylate) demonstrates that MALDI-MS can determine absolute molecular weight distribution, provided the sample has a narrow polydispersity (Mw/Mn < 1.1). biochromato.com For polymers with broader distributions, coupling with size-exclusion chromatography (SEC/MALDI-MS) is effective. biochromato.com The technique identifies the polymer type by matching the observed mass interval between peaks in the spectrum to the mass of the repeating monomer unit. biochromato.com

In the context of nickel-catalyzed acrylate polymerization, MALDI-TOF analysis has been instrumental in identifying catalyst deactivation pathways. For instance, in the ethylene/tert-butyl acrylate (tBA) copolymerization catalyzed by specific nickel complexes, MALDI-TOF analysis identified a phosphonium (B103445) species with a molecular weight of 661 g/mol , which is consistent with a catalyst decomposition product. nih.govacs.org This demonstrates the capability of MALDI-MS to detect and characterize low-concentration, high-molecular-weight species that are critical to understanding reaction mechanisms. nih.govacs.org

For the analysis of polymers with labile end-groups, such as those produced via nitroxide-mediated polymerization, a sample pretreatment with trifluoroacetic acid (TFA) has been shown to be effective. researchgate.net This treatment stabilizes the end-groups, preventing fragmentation during the MALDI analysis and allowing for the acquisition of reliable mass spectrometric data for polymers like poly(butyl acrylate). researchgate.net This approach could be adapted for the analysis of poly(this compound) to ensure the integrity of the polymer structure during characterization.

Table 1: Application of MALDI-MS in the Analysis of Related Acrylate Polymers and Complexes

| Analyte System | Analytical Technique | Key Findings | Reference |

| Ethylene/tBA copolymerization with Ni catalyst | MALDI-TOF | Identification of a phosphonium species (MW = 661) related to catalyst deactivation. | nih.gov, acs.org |

| Poly(butyl acrylate) (PBA) | MALDI-MS | Enables identification of polymer type via repeating unit mass and can determine absolute molecular weight distribution for samples with narrow polydispersity. | biochromato.com |

| Poly(butyl acrylate) with labile end-groups | MALDI-MS with TFA pretreatment | TFA treatment stabilizes labile end-groups, preventing in-source fragmentation and enabling reliable analysis. | researchgate.net |

| Nickel complexes for norbornene/MA copolymerization | MALDI-TOF-MS | Confirmed the successful synthesis and molecular structure of the target nickel catalyst complexes. | mdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound Complexes

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for studying ionic species in solution, making it exceptionally well-suited for the investigation of organometallic reaction mechanisms and the characterization of this compound complexes. acs.org The gentle nature of the ESI process allows for the transfer of intact, and often transient, ionic intermediates from the solution phase to the gas phase for mass analysis. acs.orgresearchgate.net

ESI-MS has been effectively used to monitor catalytic reactions in real-time. In studies of the Baylis-Hillman reaction, which can involve acrylates like methyl acrylate, ESI-MS has been used to intercept and characterize supramolecular species involved in the catalytic cycle. bohrium.com This approach allows for the direct observation of catalyst-substrate adducts and other intermediates, providing direct evidence for proposed reaction mechanisms. bohrium.com

The application of ESI-MS to homogeneous catalysis is extensive. It can identify multinuclear metal complexes that may act as active catalysts or off-cycle reservoir species. uvic.ca For nickel-based systems, ESI-MS can be used to detect and characterize a variety of species, from monomeric complexes to homonuclear clusters. researchgate.net The technique is sensitive to the formation of different metal species that can arise from the contact of metal salts with solvents or reactants. researchgate.net Furthermore, reactive desorption electrospray ionization (DESI), a related technique, has been developed to screen for the presence of nickel and other metals on surfaces by forming detectable complexes with chelating agents like ethylenediaminetetraacetic acid. nih.gov

Table 2: ESI-MS Characterization of Nickel and Related Metal-Acrylate Systems

| System Studied | Ionization Method | Species Detected / Purpose | Key Insight | Reference |

| Nickel salts in solution | ESI-MS | Monometallic complexes, homonuclear clusters | Reveals the variety of metal species that can form in solution, which may act as catalysts or contaminants. | researchgate.net |

| Baylis-Hillman reaction with methyl acrylate | ESI-MS | Cationic supramolecular species (catalyst-substrate adducts) | Provides direct evidence for the co-catalytic role of ionic liquids by intercepting key reaction intermediates. | bohrium.com |

| General homogeneous catalysis | ESI-MS | Inherently charged intermediates or neutral species ionized by adduction (e.g., Na+) or loss of a ligand. | Allows for the elucidation of complex catalytic cycles by directly observing intermediates. | uvic.ca |

| Consumer goods surfaces | Reactive DESI-MS | Negatively charged complexes of Ni²⁺ with EDTA | Demonstrates a rapid screening method for detecting nickel on various surfaces without sample preparation. | nih.gov |

Advanced Microscopy for Morphological Characterization

Advanced microscopy techniques are fundamental to understanding the morphology, structure, and surface properties of materials derived from this compound. Electron microscopy and scanning probe microscopy provide nanoscale visualization that is critical for developing and optimizing nanostructured materials. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) of Nanostructures

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are cornerstone techniques for visualizing the morphology, size, and arrangement of nanostructures. SEM provides detailed images of the surface topography, while TEM offers higher resolution images of the internal structure.

Studies on the formation of porous structures from cobalt-nickel hydroxide acrylate nanoparticles have utilized SEM to characterize the morphology of the resulting microparticles after reduction. rsc.org Similarly, the synthesis of nanocomposite hydrogels based on gelatin and nickel oxide nanoparticles employed SEM and TEM to characterize the structure and dispersion of the nanoparticles within the polymer matrix. icrc.ac.ir In the creation of gyroid nickel nanostructures from block copolymer templates, TEM was crucial for confirming the preservation of the complex double gyroid morphology after metal plating and polymer removal, while high-resolution TEM showed the interconnected nickel crystallites. jove.com

Table 3: Morphological Analysis of Related Nanostructures using SEM and TEM

| Material System | Microscopy Technique | Observation | Finding | Reference |

| Nickel sulphide with poly(acrylic acid) | SEM, TEM | Nanoparticle morphology and structure | Characterized the size and shape of the synthesized NiS nanoparticles. | researchgate.net |

| Gyroid Nickel Nanofoam | SEM, TEM, EDX | Inverse gyroid morphology, elemental composition | Confirmed the preservation of the intricate, ordered porous network and the presence of nickel and oxygen. | jove.com |

| Co-Ni alloy from hydroxide acrylate precursors | SEM | Microparticle morphology | Revealed the formation of microparticles after the reduction of the metal hydroxide acrylate nanoparticles. | rsc.org |

| p(AA-BIS) nanogels | SEM, TEM | Particle size and morphology at different pH | Showed spherical particles that swell from ~100 nm at pH 3 to over 1200 nm at pH 11. | royalsocietypublishing.org |

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique capable of imaging surfaces with atomic or near-atomic precision. armoloy.com It is particularly valuable for characterizing polymer surfaces, providing quantitative data on surface roughness, as well as qualitative and quantitative information on mechanical properties like stiffness and adhesion. researchgate.net AFM operates in different modes, such as contact mode or tapping mode, with the latter being preferred for soft polymer surfaces to minimize shear forces and sample damage. armoloy.com